Bemetizide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S2/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15/h2-9,15,18-19H,1H3,(H2,17,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUMAGVCSQCBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021632, DTXSID30862759 | |
| Record name | Bemetizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1,1-dioxo-3-(1-phenylethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824-52-8 | |
| Record name | Bemetizide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bemetizide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bemetizide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bemetizide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEMETIZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZN4D2O31B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Classification and Mechanistic Categorization Research
Research into Non-Diuretic Cardiovascular Actions
The antihypertensive effects of thiazide diuretics are not solely due to their diuretic action. wikipedia.org While the initial reduction in blood pressure is linked to a decrease in blood volume and cardiac output, long-term therapy involves a reduction in systemic vascular resistance. cvpharmacology.com Research suggests that thiazides may have direct effects on blood vessels, causing them to relax. healthline.com Some studies indicate that thiazide-like diuretics, such as indapamide, possess pleiotropic properties, including a degree of calcium antagonism and beneficial effects on arteries, which contribute to their cardiovascular protective effects. rpcardio.online Furthermore, studies have shown that thiazide use can be associated with a reduced risk of cardiovascular events, particularly heart failure, in certain patient populations. nih.gov
Investigations into Renal-Independent Mechanisms
The primary effects of bemetizide are intrinsically linked to its action on the kidneys. A study on this compound demonstrated that its natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects were directly proportional to the glomerular filtration rate (GFR). nih.gov This indicates a strong dependence on renal function for its primary diuretic activity. nih.gov While some diuretics have effects independent of the kidneys, such as the potential for loop diuretics to cause vasodilation through prostaglandin (B15479496) production, the core mechanism of this compound and other thiazides is centered on their inhibitory action on the NCC transporter within the renal tubules. cvpharmacology.comyoutube.com
Molecular and Cellular Mechanisms of Action: Research Investigations
Elucidating the Role of Ion Transporter Inhibition
The principal mechanism of action for Bemetizide, like other thiazide diuretics, is the inhibition of ion transport in the distal convoluted tubule (DCT) of the nephron.
The primary molecular target of this compound is the thiazide-sensitive sodium-chloride cotransporter (NCC), also known as SLC12A3. nih.gov The NCC is a membrane protein located on the apical membrane of cells in the DCT and is responsible for reabsorbing approximately 5-10% of filtered sodium chloride (NaCl) from the tubular fluid. researchgate.net By inhibiting this transporter, this compound increases the urinary excretion of sodium and chloride, leading to diuresis.
A controlled clinical study in healthy male volunteers directly compared the pharmacodynamic effects of this compound with Hydrochlorothiazide. The research demonstrated that the diuretic effects of this compound are qualitatively identical to those of Hydrochlorothiazide, causing a significant increase in the excretion of sodium and chloride. nih.gov Another study investigating the interaction of this compound with the prostaglandin (B15479496) synthesis inhibitor Indomethacin (B1671933) further confirmed that this compound acts on the diluting segments of the nephron, which includes the DCT. nih.gov The study observed a significant decrease in the distal fractional absorption of chloride following this compound administration, an effect consistent with NCC inhibition. nih.gov
Table 1: Comparative Effects of this compound and Hydrochlorothiazide on Electrolyte Excretion
| Parameter | This compound Effect | Hydrochlorothiazide Effect | Key Finding |
|---|---|---|---|
| Sodium Excretion | Significant Increase nih.gov | Significant Increase nih.gov | Qualitatively equal diuretic effects, indicating a shared mechanism of action. nih.gov |
| Chloride Excretion | Significant Increase nih.gov | Significant Increase nih.gov | Both compounds effectively inhibit NaCl reabsorption. nih.gov |
| Urine Volume | Significant Increase nih.gov | Significant Increase nih.gov | The diuretic effect is a direct consequence of increased solute excretion. nih.gov |
| Potassium Excretion | Trend towards increased elimination nih.gov | Not specified | A known secondary effect of inhibiting NCC. |
| Urine pH | Unchanged nih.gov | Unchanged nih.gov | Differentiates its primary action from that of carbonic anhydrase inhibitors. nih.gov |
| Calcium/Magnesium | Unchanged nih.gov | Not specified | Effects on divalent cations are minimal with acute administration. nih.gov |
This table summarizes findings from a comparative study on the acute effects of this compound and Hydrochlorothiazide.
While specific molecular binding studies for this compound are not extensively documented, research on other thiazide diuretics provides a clear model for its interaction with the NCC. Cryo-electron microscopy studies on human NCC in complex with the thiazide diuretic Polythiazide have revealed the precise binding mechanism. nih.govahajournals.org
Thiazides bind to a site that directly overlaps with the chloride-binding site on the NCC. nih.govahajournals.org This competitive inhibition prevents chloride from binding, thereby blocking the cotransport of both sodium and chloride ions. Furthermore, the binding of the thiazide molecule locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for the transport cycle. nih.govahajournals.org This effectively traps the transporter, inhibiting its function. The structural similarities among thiazide diuretics, including this compound, strongly suggest a shared mechanism of binding to the NCC at the chloride-binding pocket. The selectivity of thiazides for NCC over other cation-chloride cotransporters, like the Na-K-Cl cotransporter (NKCC), is due to specific amino acid differences within the binding pocket.
Exploration of Complementary Molecular Targets
Thiazide diuretics were originally developed through the chemical modification of carbonic anhydrase inhibitors (CAIs). ahajournals.org Carbonic anhydrase is an enzyme crucial for the reabsorption of bicarbonate in the proximal convoluted tubule. brainkart.comnih.gov Inhibition of this enzyme leads to bicarbonate diuresis and metabolic acidosis. brainkart.com
A potential complementary mechanism for the vasodilatory effects of some thiazide diuretics involves the activation of calcium-activated potassium (KCa) channels. nih.govahajournals.org Research suggests that the activation of KCa channels in vascular smooth muscle cells by diuretics like Hydrochlorothiazide is linked to their ability to inhibit carbonic anhydrase. nih.gov The inhibition of carbonic anhydrase leads to an increase in intracellular pH (alkalinization), which in turn promotes the opening of KCa channels. nih.gov This leads to hyperpolarization of the cell membrane and vasorelaxation. nih.govahajournals.org
Studies have shown that Hydrochlorothiazide-induced vasodilation is inhibited by KCa channel blockers. nih.gov However, this effect is not universal across the thiazide class. For instance, Bendroflumethiazide (B1667986), which has poor carbonic anhydrase inhibitory activity, has little effect on vascular tone. nih.gov There are no specific research studies investigating the direct interaction of this compound with KCa channels. Therefore, while it is a known mechanism for some related compounds, its relevance to this compound's action is currently speculative.
Table 2: Thiazide Diuretic Effects on Complementary Molecular Targets
| Compound | Carbonic Anhydrase Inhibition | KCa Channel Activation | Key Finding |
|---|---|---|---|
| Hydrochlorothiazide | Yes (weak) nih.govahajournals.org | Yes (indirectly) nih.govahajournals.org | Vasodilatory effects are linked to CA inhibition and subsequent KCa activation. nih.gov |
| Bendroflumethiazide | Minimal nih.gov | Little to no effect nih.gov | Demonstrates that KCa activation is not a universal class effect. nih.gov |
| This compound | Not specifically studied | Not specifically studied | Research is needed to determine if these complementary mechanisms apply. |
This table compares the known effects of different thiazides on secondary targets, highlighting the lack of specific data for this compound.
Interplay with Endogenous Regulatory Systems at the Molecular Level
The physiological effects of this compound are also modulated by its interaction with broader endogenous regulatory systems, notably the prostaglandin system and the renin-angiotensin-aldosterone system (RAAS).
Research in healthy volunteers has shown a significant pharmacodynamic interaction between this compound and the prostaglandin system. nih.gov When this compound was administered concurrently with Indomethacin, a prostaglandin synthesis inhibitor, the diuretic and natriuretic effects of this compound were markedly blunted. nih.gov this compound administration alone was found to increase the urinary excretion of prostaglandin E2 (PGE2). nih.gov This suggests that the full diuretic effect of this compound is at least partially dependent on the synthesis of renal prostaglandins (B1171923), which themselves have complex roles in regulating renal blood flow and ion transport.
Furthermore, as a diuretic that reduces plasma volume and blood pressure, this compound indirectly influences the renin-angiotensin-aldosterone system (RAAS). Diuretic-induced volume depletion and reduction in sodium delivery to the macula densa are potent stimuli for renin release. Renin initiates a cascade that leads to the production of angiotensin II and aldosterone (B195564). youtube.com Angiotensin II is a powerful vasoconstrictor and stimulates aldosterone release, which in turn promotes sodium and water retention in the kidneys. youtube.com This RAAS activation acts as a counter-regulatory mechanism that can limit the long-term effectiveness of diuretic therapy alone. This interplay is a well-established class effect for thiazide diuretics.
Prostaglandin Pathway Modulation Studies
Research into the interaction between this compound and the prostaglandin pathway has sought to elucidate a secondary mechanism for its antihypertensive effects and to understand associated clinical observations. Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation, blood flow, and the formation of blood clots.
One area of investigation has focused on the potential for this compound to influence the synthesis of various prostaglandins. A clinical study involving patients with mild essential hypertension investigated the effects of bendrofluazide (this compound). The findings from this within-patient, randomized, double-blind crossover study showed that treatment with 10 mg of bendrofluazide daily resulted in significantly increased plasma levels of 6-oxo-prostaglandin F1 alpha, which is the stable hydrolysis product of prostacyclin. nih.gov This elevation was observed after both 3 days and 10 weeks of therapy, suggesting that this compound may reduce peripheral resistance by stimulating the biosynthesis of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. nih.gov
However, not all studies have demonstrated a significant modulation of the prostaglandin pathway by this compound. In a double-blind, crossover trial with 15 hypertensive patients resistant to captopril, the addition of 7.5 mg of bendrofluazide to their treatment regimen did not result in any significant changes to the urinary excretion of prostaglandin E2 and prostaglandin F2 alpha. nih.gov This suggests that under these specific conditions, this compound's antihypertensive action may not be mediated through these particular prostaglandins.
It is also noted that nonsteroidal anti-inflammatory drugs (NSAIDs) can diminish the diuretic and antihypertensive efficacy of bendroflumethiazide by interfering with renal prostaglandin synthesis. patsnap.com This interaction underscores the complex relationship between thiazide diuretics and the prostaglandin system.
Interactive Data Table: this compound and Prostaglandin Pathway Interactions
| Study Focus | Compound | Dosage | Duration | Key Finding | Citation |
| Prostacyclin Biosynthesis | Bendrofluazide | 10 mg daily | 3 days & 10 weeks | Significantly increased plasma levels of 6-oxo-prostaglandin F1 alpha. | nih.gov |
| Urinary Prostaglandin Excretion | Bendrofluazide | 7.5 mg daily | Not specified | No significant effect on urinary excretion of prostaglandin E2 and F2 alpha. | nih.gov |
| Drug Interaction | Bendroflumethiazide | Not specified | Not specified | NSAIDs can reduce the effects of bendroflumethiazide by affecting renal prostaglandin synthesis. | patsnap.com |
Renin-Angiotensin System Interactions Research
The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a critical hormonal cascade that regulates blood pressure and fluid balance. wikipedia.org this compound's interaction with this system is a key aspect of its physiological effects.
The primary mechanism by which this compound interacts with the RAS is through its diuretic action. The reduction in plasma volume resulting from increased sodium and water excretion triggers a compensatory reflex increase in renin release from the kidneys. patsnap.com Renin is the enzyme that initiates the RAS cascade by converting angiotensinogen (B3276523) to angiotensin I. wikipedia.org This is a well-established effect of thiazide diuretics. A meta-analysis of studies on diuretics confirmed that they lead to a sustained increase in plasma renin activity (PRA). nih.gov
Specific research on bendrofluazide has substantiated this effect. In the aforementioned study on captopril-resistant hypertensive patients, the addition of bendrofluazide to the treatment regimen stimulated the plasma renin-angiotensin-aldosterone system. nih.gov This activation of the RAAS can lead to an increase in aldosterone release, which promotes sodium reabsorption and potassium excretion. patsnap.com
The activation of the RAS by thiazide diuretics like this compound is a significant clinical consideration, as it can counteract the primary antihypertensive effect of the drug. For this reason, this compound is often used in combination with drugs that inhibit the RAS, such as ACE inhibitors or angiotensin II receptor blockers (ARBs). patsnap.com This combination therapy can enhance the blood pressure-lowering effects and mitigate some of the adverse metabolic consequences of monotherapy. patsnap.com
Interactive Data Table: this compound and Renin-Angiotensin System Interactions
| Study Focus | Compound | Dosage | Key Finding | Systemic Effect | Citation |
| General Mechanism | Bendroflumethiazide | Not specified | Reduction of plasma volume leads to a reflex increase in renin release. | Activation of the Renin-Angiotensin-Aldosterone System (RAAS). | patsnap.com |
| Captopril-Resistant Hypertensives | Bendrofluazide | 7.5 mg daily | Stimulated the plasma renin-angiotensin-aldosterone system when added to captopril. | Increased activity of the RAAS. | nih.gov |
| General Diuretic Effect | Diuretics (including thiazides) | Not specified | Sustained increase in average plasma renin activity (PRA). | Chronic activation of the renin-angiotensin system. | nih.gov |
Chemical Synthesis and Structure Activity Relationship Sar Research
Synthetic Approaches to Benzothiadiazine Derivatives Relevant to Bemetizide
Benzothiadiazine 1,1-dioxide derivatives, which form the core structure of thiazide diuretics, can be synthesized through various routes. A common approach involves the cyclization of appropriately substituted ortho-aminobenzenesulfonamides or related precursors mdpi.comresearchgate.net.
Early syntheses of 1,2,4-benzothiadiazine 1,1-dioxides, the structural class to which this compound belongs, often involved starting materials like sodium 2-formylbenzenesulfonate, which was converted to the sulfonyl chloride and then cyclized with hydrazine (B178648) semanticscholar.org. Another method involved the cyclization of ortho-benzoylbenzenesulfonyl chloride with hydrazine semanticscholar.org.
Specific synthetic routes for substituted benzothiadiazines have been developed, including palladium-catalyzed domino reactions of 2-azidosulfonamides and isocyanides to yield 3-amino-substituted 1,2,4-benzothiadiazine 1,1-dioxides researchgate.net. The synthesis of tetrahydrobenzothiadiazine-triones has also been described, starting from 2-sulfobenzoic acid derivatives mdpi.com.
While a specific detailed synthesis for this compound itself was not extensively detailed in the search results, the general approaches to the benzothiadiazine scaffold and its substitution patterns are relevant. The structure of this compound suggests synthetic strategies involving the formation of the benzothiadiazine ring and the introduction of the 6-chloro substituent, the 7-sulfonamide group, and the 3-(1-phenylethyl) substituent nih.govuni.lu. A visual representation of a this compound synthesis pathway is available wikipedia.org.
Structure-Activity Relationship (SAR) Studies of this compound and Analogs
SAR studies are crucial for understanding the relationship between the chemical structure of a compound and its biological activity. For thiazide and thiazide-like diuretics, SAR research has focused on identifying key structural features responsible for their diuretic efficacy and potency researchgate.netslideshare.net.
Thiazide diuretics primarily exert their effects by inhibiting the sodium-chloride transporter in the distal convoluted tubule of the kidney cvpharmacology.com. SAR studies aim to elucidate how modifications to the benzothiadiazine core and its substituents impact this inhibitory activity and other pharmacological properties.
Impact of Structural Modifications on Pharmacological Activity
Research on the SAR of thiazide diuretics has revealed several important structural requirements for activity. The presence of an unsubstituted sulfonamide group at the 7-position of the benzothiadiazine ring is generally considered essential for diuretic activity mlsu.ac.in. This sulfonamide group is believed to be involved in binding to the target protein, the sodium-chloride symporter researchgate.net.
Substitutions at other positions of the benzothiadiazine ring can significantly influence potency and pharmacological profile. For instance, the nature and position of halogen substituents on the benzene (B151609) ring affect activity plos.org. The presence of a chlorine atom at the 6-position, as seen in this compound, is a common feature in many potent thiazide diuretics nih.govuni.luyork.ac.uk.
Modifications at the 3-position of the benzothiadiazine ring, where this compound carries a 1-phenylethyl group, are known to impact activity and duration of action nih.govuni.lumlsu.ac.in. Different substituents at this position can lead to variations in lipophilicity, steric bulk, and electronic properties, which in turn affect binding to the transporter and pharmacokinetic properties researchgate.netslideshare.net.
SAR studies often involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological activity drugdesign.org. This allows researchers to identify which parts of the molecule are critical for activity and which modifications can lead to improved potency or selectivity.
Design Principles for Novel Thiazide-like Compounds
Based on SAR studies, several design principles have emerged for the development of novel thiazide-like diuretics and related compounds targeting ion transporters in the kidney. These principles include:
Retaining the Sulfonamide Moiety: The presence of an acidic sulfonamide group is crucial for interaction with the target transporter mlsu.ac.in. Modifications to this group generally lead to a loss of diuretic activity.
Strategic Substitution on the Aromatic Ring: Substituents on the benzene ring influence the electronic distribution and lipophilicity of the molecule, affecting binding affinity and pharmacokinetic properties plos.org. Halogens, particularly chlorine at the 6-position, are common activating groups.
Modifications at the 3-Position: The substituent at the 3-position of the benzothiadiazine ring is a key area for structural variation to modulate potency, duration of action, and potentially selectivity mlsu.ac.in. Lipophilic or moderately sized substituents are often explored.
Exploring Bioisosteric Replacements: Replacing functional groups with bioisosteres (groups that have similar physical or chemical properties) can lead to compounds with improved properties while retaining activity mdpi.com.
The design of novel thiazide-like compounds often involves a combination of these principles, guided by the understanding gained from previous SAR studies on existing diuretics like this compound and other benzothiadiazine derivatives.
Preclinical Research Models and Methodological Innovations
In Vitro Model Systems for Mechanistic Research
In vitro models, utilizing cells, tissues, or isolated organs, offer controlled environments to investigate the direct cellular and molecular effects of a compound emwa.org. They are valuable for mechanistic studies, allowing researchers to probe specific biological pathways evotec.com.
Cell-based assays are fundamental in studying the interaction of compounds like Bemetizide with ion channels and transporters, which are key targets for diuretics frontiersin.orgmdpi.com. These assays can measure changes in ion flux, membrane potential, and receptor activation in various cell types, including those derived from renal tubules or vascular tissue evotec.comnih.govnih.govnih.govresearchgate.netfortunejournals.com. Techniques such as patch clamp electrophysiology, fluorescent ion indicators (e.g., calcium flux assays), and radiolabeled ion uptake or efflux studies are commonly employed to assess the impact of a compound on ion transport mechanisms evotec.commdpi.comnih.gov. For thiazide diuretics, assays focusing on the inhibition of sodium-chloride cotransporters (NCC) in renal epithelial cells are particularly relevant. While the general application of these assays to study diuretic mechanisms is well-established, specific detailed findings from such assays solely focused on this compound were not prominently found in the provided search results.
Advanced 3D cell culture and organoid models represent a significant step forward from traditional 2D monolayer cultures, providing a more physiologically relevant environment that mimics the in vivo tissue architecture and function mdpi.comsigmaaldrich.combiocompare.comnih.govfrontiersin.org. Organoids, self-assembling 3D structures derived from stem cells or primary tissues, can replicate key aspects of organ function, including the complex cellular interactions and transport processes found in the kidney mdpi.comsigmaaldrich.combiocompare.com. These models hold potential for studying the effects of diuretics on renal tubule function, fluid reabsorption, and electrolyte handling in a more complex and predictive system than 2D cultures mdpi.combiocompare.comfrontiersin.org. While 3D culture and organoid technology are increasingly applied in drug discovery and disease modeling, including for renal and cardiovascular research, specific published research detailing the use of these advanced models specifically for studying this compound was not identified in the search results mdpi.comsigmaaldrich.combiocompare.comnih.govfrontiersin.org.
Co-culture systems involve growing two or more different cell types together, allowing researchers to investigate the interactions between them nerc.ac.ukstemcell.comflexcellint.comenuvio.comnih.gov. In the context of diuretic research, co-culture models could be used to study the interplay between renal epithelial cells and other cell types, such as endothelial cells or immune cells, which are involved in regulating renal function and responding to diuretic therapy stemcell.comflexcellint.com. These systems can provide insights into paracrine signaling and the effects of a compound on multiple cell populations simultaneously stemcell.com. While co-culture models are valuable tools for understanding complex biological processes and are used in various areas of research, including those relevant to renal and cardiovascular systems, specific studies utilizing co-culture systems solely focused on this compound were not found in the provided search results nerc.ac.ukstemcell.comflexcellint.comenuvio.comnih.gov.
In Vivo Preclinical Animal Models for Pharmacological Research
In vivo animal models are essential for evaluating the systemic effects of a compound, including its pharmacokinetics, pharmacodynamics, and effects on organ function in a living system ppd.comemwa.orgmedicilon.com. For diuretics like this compound, animal models are crucial for assessing their efficacy in promoting diuresis and natriuresis, as well as their impact on blood pressure and cardiovascular parameters criver.commdpi.comnih.govnih.govfrontiersin.orgnih.gov.
The selection of appropriate animal models is critical for the translational relevance of preclinical findings ppd.comemwa.orgmdpi.comnih.gov. For studying diuretics and their effects on renal and cardiovascular systems, various animal models are utilized, including rodents (rats and mice), rabbits, and potentially larger animals criver.commdpi.comnih.govnih.govfrontiersin.orgnih.gov. Models of hypertension, heart failure, and kidney disease are often employed to evaluate the therapeutic potential of compounds in conditions where diuretics are indicated mdpi.comnih.govfrontiersin.orgnih.gov. These models can involve genetic modifications, dietary interventions, or surgical procedures to mimic aspects of human disease mdpi.comnih.govfrontiersin.org. Validating these models involves ensuring that they exhibit physiological and pathological characteristics relevant to the human condition being studied mdpi.comnih.gov. While animal models have historically been used to study the effects of thiazide diuretics, specific detailed information regarding the selection and validation of particular animal models solely for this compound research was not a primary output of the search results. General information on animal models for renal and cardiovascular research is available criver.commdpi.comnih.govnih.govfrontiersin.orgnih.gov.
Ex Vivo Tissue and Organ Perfusion Studies
Ex vivo tissue and organ perfusion studies represent a valuable bridge between in vitro experiments and in vivo animal models in preclinical research imavita.com. This methodology involves maintaining the viability and function of isolated tissues or whole organs outside the body by perfusing them with oxygenated solutions containing nutrients tno.nl, imavita.com. This approach allows for the investigation of drug behavior within a more complex biological environment than in vitro models, while offering greater control and reduced complexity compared to in vivo studies imavita.com.
These studies can provide high-resolution insights into drug responses and biomarker evaluations, maintaining the native tissue environment imavita.com. Applications in preclinical research include assessing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) within specific organs, evaluating organ-specific toxicity, and determining organ viability tno.nl, nih.gov. For instance, ex vivo normothermic organ perfusion can be used to monitor a compound's behavior in organs like livers, kidneys, and intestines, and determine a complete ADME profile tno.nl. This can accelerate drug development by providing accurate human-like data earlier in the process tno.nl. Perfused organ systems allow for the assessment of drug disposition and metabolism under controlled conditions imavita.com.
Ex vivo models are considered a critical step between in vitro screening and in vivo studies, enhancing the predictive power of preclinical evaluations imavita.com. They also align with ethical research practices by potentially reducing the need for animal usage imavita.com. Techniques can include organ cultures, slice cultures, perfused organ systems, and explants, each offering different levels of complexity and enabling the study of localized drug effects, cellular responses, and drug-target interactions while preserving tissue integrity and the microenvironment imavita.com.
Methodological Challenges and Refinements in Translational Preclinical Research
Translational research aims to bridge the gap between basic scientific discoveries made at the bench and their application in clinical settings to benefit patients nih.gov, researchgate.net, nfcr.org. Despite significant progress, the translation of preclinical findings into successful clinical outcomes faces numerous challenges, often referred to as the "valley of death" researchgate.net, nfcr.org.
One principal challenge lies in the limitations and predictability of preclinical models nih.gov, nih.gov, researchgate.net. Animal models, while essential, may not always accurately predict human responses due to species differences in biology and disease pathophysiology nih.gov, researchgate.net. This can lead to inconclusive data if experimental designs, animal model validation, treatment duration, or reporting are inadequate nih.gov.
Data variability and bias in interpretation are also significant hurdles in designing, conducting, and analyzing preclinical studies nih.gov. Small study sizes can be particularly sensitive to missing data and outliers, emphasizing the need for prospective plans to handle such issues nih.gov. Reproducibility of preclinical findings is another widely recognized problem affecting translatability researchgate.net.
Methodological refinements in translational preclinical research are continuously being explored to improve the predictive value and efficiency of the drug development process biobide.com. The increasing focus on the 3Rs (Replacement, Reduction, Refinement) in animal testing has spurred the development and adoption of alternative toxicological methods, such as in vitro and in silico approaches biobide.com. These methods, including cell and tissue culturing, organs-on-a-chip, and computer-based modeling, can offer more cost-effective and rapid results while reducing reliance on traditional animal testing biobide.com.
Other challenges in translational research extend beyond scientific methodologies to include non-scientific factors such as funding availability, regulatory burdens, fragmented infrastructure, and the need for effective collaboration between preclinical and clinical scientists nih.gov, nih.gov. Addressing these multifaceted challenges through improved study design, rigorous data analysis, the development of more predictive models, and enhanced collaboration is crucial for accelerating the translation of potential therapies from the lab to the clinic nih.gov, nih.gov, researchgate.net.
Advanced Analytical Methodologies for Bemetizide Research
Chromatographic Techniques for Compound Analysis in Research
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the analysis of Bemetizide in research settings. It allows for the effective separation of the parent compound from impurities, metabolites, and degradation products.
Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of this compound and related thiazide diuretics. This technique separates compounds based on their hydrophobicity. A non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov
Method development for this compound involves optimizing several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from other components in the sample. Key parameters include the precise composition of the mobile phase, its pH, the column temperature, and the flow rate. pharmaresearchlibrary.orgnih.gov Detection is commonly performed using a UV detector, as the aromatic ring structure in this compound absorbs ultraviolet light. A wavelength of around 240 nm is often effective for related compounds. nih.govnih.gov Modern ultra-high-performance liquid chromatography (UHPLC) systems can also be employed to offer higher resolution, increased sensitivity, and faster analysis times. pharmascholars.com
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. nih.gov |
| Mobile Phase | Acetonitrile / Phosphate Buffer (pH adjusted) | Eluent to carry the sample through the column; composition is optimized for resolution. nih.govresearchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic uses a constant mobile phase composition, while gradient elution changes the composition during the run to improve separation of complex mixtures. nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. nih.govnih.gov |
| Detection | UV Spectrophotometry at ~240 nm | Quantifies the analyte based on its absorbance of UV light. nih.gov |
| Column Temp. | Ambient or controlled (e.g., 50°C) | Affects viscosity of the mobile phase and chromatographic selectivity. nih.gov |
| Injection Vol. | 10 - 20 µL | The volume of the sample introduced into the system. nih.gov |
Understanding the stability of this compound is critical for pharmaceutical development. Stability-indicating methods are analytical procedures that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. ambiopharm.com The development of such methods for this compound involves subjecting the compound to forced degradation under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. nih.gov
These stress conditions typically include:
Acid and Base Hydrolysis: this compound solutions are exposed to acidic (e.g., HCl) and basic (e.g., NaOH) conditions to determine susceptibility to pH-dependent degradation. edelweisspublications.com For related thiazides, degradation is often faster as the pH increases. chromatographyonline.com
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to simulate oxidative stress. edelweisspublications.com
Thermal Degradation: Solid or solution samples are exposed to high temperatures to assess thermal stability. nih.gov
Photodegradation: Samples are exposed to UV or fluorescent light to evaluate photosensitivity. Thiazides are known to be susceptible to photochemical degradation. chromatographyonline.com
The stressed samples are then analyzed by HPLC to separate the intact drug from any newly formed degradation products. A key degradation pathway for related thiazides involves the hydrolysis of the sulfamoyl group. chromatographyonline.com For this compound, this would theoretically lead to the cleavage of the benzyl (B1604629) group or other structural modifications. The goal is to develop an HPLC method that can resolve all significant degradation peaks from the this compound peak, thus proving its stability-indicating capability. nih.govconicet.gov.ar Research has shown that other thiazides can be unstable in biological matrices like urine, which is an important consideration during bioanalytical studies. chromatographyonline.com
Mass Spectrometry-Based Detection and Characterization in Research Samples
Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of this compound and its metabolites. mdpi.com While HPLC-UV is effective for quantification, MS provides molecular weight and structural information, offering a higher degree of specificity.
In research, LC-MS is used to:
Confirm Identity: By measuring the mass-to-charge ratio (m/z) of the molecular ion, MS can confirm the presence and identity of this compound in a sample.
Identify Metabolites and Degradants: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion into smaller, characteristic product ions. The fragmentation pattern provides a structural fingerprint that helps in identifying unknown metabolites or degradation products formed in preclinical or stability studies. researchgate.netlibretexts.org For this compound, fragmentation would likely involve cleavage of the N-benzyl bond and ruptures within the heterocyclic ring system. youtube.comyoutube.com
Enhance Selectivity: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent drug and its related substances, which helps to distinguish between compounds with the same nominal mass. conicet.gov.ar
Table 2: Application of Mass Spectrometry in this compound Research
| Technique | Application | Details |
| LC-MS | Molecular Weight Confirmation | Provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, confirming the presence of this compound. |
| LC-MS/MS | Structural Elucidation & Metabolite ID | The parent ion is selected and fragmented. The resulting fragment ions reveal structural information about the molecule, crucial for identifying metabolites and degradation products. mdpi.comnih.gov |
| HRMS | High-Specificity Detection | Measures m/z with very high accuracy (<5 ppm), enabling the calculation of the elemental formula and differentiating between isobaric interferences. conicet.gov.ar |
Spectroscopic Methods for Molecular Characterization in Research
Spectroscopic techniques are fundamental for the unequivocal characterization of the molecular structure of a newly synthesized batch of this compound or for identifying its transformation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the precise molecular structure. ¹H NMR provides information on the number and types of protons and their neighboring atoms, allowing for the identification of the benzyl, alkyl, and aromatic protons in the this compound molecule. ¹³C NMR identifies all unique carbon atoms in the structure. Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) are used to establish the connectivity between different parts of the molecule, confirming its complete structural assignment. nih.govmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. Characteristic absorption bands would be expected for the N-H bonds of the sulfonamide group, the S=O stretches of the sulfone and sulfonamide, and the C-H and C=C bonds of the aromatic and heterocyclic rings. researchgate.netresearchgate.net Comparing the IR spectrum of a sample to that of a reference standard is a reliable method for identity confirmation.
Quantitative Bioanalytical Method Development for Preclinical Samples
To evaluate the pharmacokinetics of this compound in preclinical studies, a robust and validated quantitative bioanalytical method is required to measure its concentration in biological matrices such as plasma, serum, or urine. frontiersin.org LC-MS/MS is the gold standard for this application due to its superior sensitivity, selectivity, and speed. researchgate.net
The development and validation of such a method is a meticulous process that adheres to strict regulatory guidelines. Key stages include:
Sample Preparation: An extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is developed to isolate this compound and an internal standard from the biological matrix, removing proteins and other interfering substances.
Method Optimization: Chromatographic and mass spectrometric conditions are fine-tuned to achieve high sensitivity and throughput, ensuring no interference from endogenous matrix components.
Method Validation: The method undergoes a comprehensive validation process to demonstrate its reliability.
Table 3: Key Validation Parameters for a Preclinical Bioanalytical Method
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard. nih.gov |
| Linearity and Range | The concentration range over which the method is accurate, precise, and linear. | A calibration curve is generated with a correlation coefficient (r²) typically >0.99. researchgate.net |
| Accuracy | The closeness of measured values to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). frontiersin.org |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). frontiersin.org |
| Limit of Quantification (LOQ) | The lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. | Signal should be distinguishable from blank with precision and accuracy within specified limits. nih.gov |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed to ensure ionization suppression or enhancement is minimal and controlled. |
| Stability | Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term). | Analyte concentration should remain within acceptable limits of the nominal concentration. nih.gov |
This rigorous validation ensures that the data generated during preclinical pharmacokinetic studies are accurate and reliable, forming a solid foundation for further drug development.
Pharmacokinetic and Pharmacodynamic Principles: Mechanistic Research Contexts
Age-Related Modulations of Pharmacokinetic Mechanisms
Pharmacokinetics, encompassing the absorption, distribution, metabolism, and excretion of a drug, undergoes predictable changes with advancing age. nih.gov For hydrophilic and renally cleared compounds like Bemetizide, these changes, particularly in distribution and elimination, are of primary importance.
While the absorption of most drugs from the gastrointestinal tract appears largely unchanged in healthy older adults, the distribution of medications throughout the body is notably altered due to shifts in body composition. nih.govmsdmanuals.com With age, there is a general increase in body fat and a decrease in total body water and lean body mass. msdmanuals.comsemanticscholar.org For hydrophilic (water-soluble) drugs like this compound, the reduced volume of total body water can lead to a smaller apparent volume of distribution. nih.govmsdmanuals.com This may result in higher initial plasma concentrations. Conversely, for lipophilic (fat-soluble) compounds, the increased body fat can expand the volume of distribution, potentially prolonging their elimination half-lives. msdmanuals.comyoutube.com
In a comparative study involving a fixed combination of this compound and Triamterene, researchers observed significantly higher mean plasma concentrations and area under the plasma concentration-time curve (AUC) for this compound in elderly volunteers (ages 70-84) compared to young volunteers (ages 18-30). nih.govresearchgate.net These elevated plasma levels were evident after a single dose and became even more pronounced after eight days of administration, indicating a potential for drug accumulation with chronic use in this population. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of this compound in Young vs. Elderly Volunteers
| Parameter | Young Volunteers (18-30 years) | Elderly Volunteers (70-84 years) | Significance |
|---|---|---|---|
| Mean Plasma Concentration | Lower | Significantly Higher | p < 0.05 |
| AUC (Area Under the Curve) | Lower | Significantly Higher | p < 0.05 |
| Effect after Single Dose | Standard diuretic response | Elevated plasma levels | Observed |
| Effect after Multiple Doses (Steady State) | Sustained diuretic response | More pronounced elevation in plasma levels | Observed |
Data derived from a study investigating a fixed combination of this compound and Triamterene. nih.govresearchgate.net
One of the most significant pharmacokinetic changes in older adults is the decline in renal elimination of drugs. msdmanuals.comnih.gov After the age of 40, the glomerular filtration rate (GFR) tends to decrease progressively. msdmanuals.comnih.gov This age-related reduction in kidney function is a critical factor in the clearance of drugs like this compound that are primarily excreted by the kidneys. nih.govnih.gov
Research has established a direct correlation between declining renal function, measured by endogenous creatinine (B1669602) clearance, and the pharmacokinetics of this compound. nih.govresearchgate.net Studies show that as creatinine clearance decreases with age, the plasma concentrations of this compound increase. nih.gov This is due to a reduced rate of elimination, which consequently prolongs the drug's half-life. nih.gov This inverse relationship highlights that the diminished renal capacity in the elderly directly leads to higher systemic exposure to the drug. nih.govnih.gov The reduced effects of some diuretics with aging, such as Furosemide, are thought to be due mainly to a decrease in tubular secretion, which may be caused by a reduction in renal plasma flow. nih.gov A slight reduction in the renal clearance of thiazide diuretics has also been observed with advancing age. nih.gov
Age-Related Alterations in Pharmacodynamic Response Mechanisms
Pharmacodynamics, the effect of a drug on the body, can also be altered by the aging process. This can involve changes in receptor sensitivity or, more commonly for diuretics, modifications in the body's homeostatic responses. nih.govnih.gov
For many drug classes, advancing age is associated with changes in the number of receptors or their sensitivity to the drug. nih.gov However, for thiazide diuretics, studies suggest that the primary changes in drug response seen in the elderly are more closely linked to the pharmacokinetic alterations rather than to a fundamental change in the sensitivity of the drug's target receptor, the sodium-chloride symporter in the distal convoluted tubule. researchgate.net Research indicates that the diminished diuretic and natriuretic (sodium excretion) effects observed in older adults correlate strongly with the altered pharmacokinetics—specifically, higher plasma concentrations and reduced renal clearance. nih.govresearchgate.net
In a study of this compound and Triamterene, while young volunteers showed a robust diuretic and natriuretic response, elderly patients at steady state exhibited practically no effect on urine flow and sodium excretion rates in the first 8 hours post-administration, despite having significantly higher plasma concentrations of the drugs. nih.gov This suggests that the reduced effect is not due to decreased receptor sensitivity but rather a consequence of age- and drug-level-dependent decreases in GFR, which limits the drug's ability to exert its action at the tubular level. nih.gov
Aging is characterized by a progressive decline in the functional reserve and responsiveness of homeostatic mechanisms. nih.govnih.govmhmedical.com This "homeostenosis" means that the body's ability to counteract physiological disturbances, such as those induced by diuretics, is impaired. mhmedical.com
Key systems involved in cardiovascular and fluid balance homeostasis are affected:
Baroreflex Function: The sensitivity of baroreceptors, which regulate blood pressure on a moment-to-moment basis, is reduced with age. nih.govnih.gov This blunted reflex can make elderly individuals more susceptible to the hypotensive effects of diuretics. nih.gov
Renin-Angiotensin-Aldosterone System (RAAS): The activity of the RAAS is generally reduced in older age. nih.govnih.gov This may contribute to the therapeutic efficacy of diuretics in elderly hypertensive patients. nih.gov
Hormonal Regulation: The secretion and action of hormones that regulate water balance, such as vasopressin (antidiuretic hormone), can be disturbed with age, predisposing older adults to fluid imbalances when taking diuretics. nih.govuspharmacist.com
This decreased capacity of counter-regulatory systems means that the physiological effects of a drug like this compound may be less effectively buffered, leading to more pronounced responses than in younger individuals. researchgate.net
Influence of Specific Physiological Conditions on Pharmacokinetic/Pharmacodynamic Relationships
The relationship between this compound's pharmacokinetics and pharmacodynamics is further complicated by physiological and pathological conditions that are common in the elderly. nih.govnih.gov
Renal Impairment: Progressive structural and functional changes occur in the kidneys from the fourth decade of life, impairing their ability to manage sodium and water. nih.gov In individuals with pre-existing renal disease, the age-related decline in GFR is exacerbated. mdpi.com Since the diuretic effect of thiazides diminishes significantly when GFR is low, their efficacy is reduced in patients with moderate to severe renal impairment. youtube.com The impact of renal impairment on drug exposure can also be more pronounced in younger individuals than in older individuals, whose renal function is already operating at a lower baseline. mdpi.com
Congestive Cardiac Failure (CCF): In patients with CCF, diuretic therapy is common. However, the condition itself can influence drug kinetics. nih.gov Reduced cardiac output can decrease renal blood flow, further impairing diuretic delivery to the kidneys and blunting the therapeutic response. youtube.com The homeostatic mechanisms in CCF are already highly activated, and the addition of a diuretic in an elderly patient with blunted counter-regulation requires careful consideration. nih.govnih.gov
These conditions create a complex interplay where the drug's movement through the body and its ultimate effect are simultaneously altered by both age and disease, complicating the pharmacological response. nih.govnih.gov
Renal Impairment and Diuretic Action Research
The therapeutic efficacy of this compound, a thiazide diuretic, is intrinsically linked to renal function. Research has focused on understanding how varying degrees of renal impairment influence its diuretic and saluretic (salt-excreting) properties. A pivotal study investigated the effects of a single oral dose of this compound in subjects with a wide spectrum of renal function, from normal to severe impairment, as measured by creatinine clearance.
The study revealed that the natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects of this compound are directly proportional to the glomerular filtration rate (GFR). droracle.ai This means that as kidney function declines, the ability of this compound to promote sodium and potassium excretion diminishes. Despite this, in patients with renal failure, this compound was still capable of increasing the fractional sodium excretion from a baseline of 3% to approximately 10%. droracle.ai This indicates that even in severely compromised kidneys, this compound can influence tubular handling of sodium.
Mechanistically, the reduced efficacy of thiazide diuretics like this compound in renal failure is partly attributed to pharmacokinetics. For thiazides to be effective, they must be actively secreted into the tubular lumen via the organic anion transporter in the proximal tubule. nih.gov In renal failure, the accumulation of organic anions can competitively inhibit this transporter, reducing the concentration of this compound that reaches its site of action in the distal convoluted tubule. nih.gov
The following table summarizes the relationship between renal function and the diuretic response to this compound based on research findings. droracle.ai
| Parameter | Observation in Relation to Renal Function | Research Finding |
| Natriuresis & Kaliuresis | Proportional to Glomerular Filtration Rate (GFR) | The diuretic and saluretic effects decrease as GFR declines. |
| Fractional Na+ Excretion | Increased even in renal failure | Rose from 3% to about 10% in patients with renal failure. |
| K+/Na+ Excretion Ratio | Constant across varying GFRs | Maintained at 0.17 irrespective of the level of renal function. |
| Glomerular Filtration Rate | Reversible reduction observed | Temporarily lowered GFR in all subjects after administration. |
Fluid Volume and Electrolyte Balance Mechanisms
This compound exerts its primary effect on fluid and electrolyte balance by inhibiting the sodium-chloride (Na+-Cl-) cotransporter located in the apical membrane of the distal convoluted tubule (DCT) cells in the nephron. droracle.ainih.gov This inhibition reduces the reabsorption of sodium and chloride from the tubular fluid back into the bloodstream, leading to an increase in their urinary excretion (natriuresis and chloruresis). nih.govnih.gov As water tends to follow sodium osmotically, this results in an increased volume of urine (diuresis), which contributes to a reduction in extracellular fluid volume.
Research has quantified the impact of this compound on various electrolytes. One study demonstrated a significant increase in the urinary excretion of sodium and chloride following administration of the drug. nih.gov This primary action on the Na+-Cl- cotransporter sets off a cascade of effects on the balance of other electrolytes:
Potassium (K+): By blocking sodium reabsorption in the DCT, a higher concentration of sodium is delivered to the downstream collecting ducts. This increased distal sodium load enhances the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, leading to increased potassium secretion and potential for hypokalemia (low blood potassium). nih.gov Studies have confirmed that this compound-induced natriuresis is accompanied by kaliuresis. droracle.ai
Magnesium (Mg2+): The kaliuresis (potassium loss) induced by this compound is associated with a concurrent increase in magnesium excretion (magnesiuria). droracle.ai Long-term diuretic therapy has been shown to potentially impair the kidney's ability to conserve magnesium, especially when there is a pre-existing cellular depletion. nih.gov
Calcium (Ca2+): Unlike its effect on other cations, this compound's impact on calcium excretion has been found to be insignificant. droracle.ai Thiazide diuretics, as a class, are known to decrease urinary calcium excretion by enhancing its reabsorption in the distal tubules.
Prostaglandins (B1171923): Mechanistic research has also shown that this compound can increase the urinary excretion of prostaglandin (B15479496) E2. nih.gov Prostaglandins play a role in regulating renal blood flow and salt and water excretion. The interaction between this compound and the prostaglandin system is highlighted by the observation that indomethacin (B1671933), a prostaglandin synthesis inhibitor, can blunt the natriuretic and chloruretic effects of this compound by increasing salt absorption in the diluting segments of the nephron. nih.gov
The following table details the effects of this compound on the urinary excretion of various electrolytes based on available research. droracle.ainih.gov
| Electrolyte/Substance | Effect on Urinary Excretion | Mechanistic Context |
| Sodium (Na+) | Significantly Increased | Direct inhibition of the Na+-Cl- cotransporter in the distal convoluted tubule. |
| Chloride (Cl-) | Significantly Increased | Co-transported with sodium, so its excretion increases with sodium. |
| Potassium (K+) | Increased | Enhanced secretion in the collecting duct due to increased distal sodium delivery. |
| Magnesium (Mg2+) | Increased | Associated with this compound-induced kaliuresis. |
| Calcium (Ca2+) | Insignificant Change | Thiazides generally promote calcium reabsorption. |
| Prostaglandin E2 | Increased | This compound administration has been shown to increase its urinary excretion. |
Drug Drug Interactions: Mechanistic and Theoretical Investigations
Synergistic and Antagonistic Pharmacological Interactions with Other Diuretics
The co-administration of Bemetizide with other diuretics can lead to significant pharmacodynamic interactions, which may be therapeutically beneficial or may increase the risk of adverse effects. The combination of different diuretic classes targets multiple segments of the nephron, often resulting in a synergistic or additive diuretic response.
When a thiazide diuretic like this compound is combined with a loop diuretic (e.g., Furosemide), a potentiation of diuretic and natriuretic effects is often observed. meded101.comdrugs.com This synergistic effect stems from the sequential blockade of sodium reabsorption at different sites in the nephron. This compound acts on the distal convoluted tubule, while loop diuretics act on the thick ascending limb of the loop of Henle. This combination can be effective in patients who have an inadequate response to a single agent. drugs.com However, this enhanced effect also increases the risk of dehydration and significant electrolyte disturbances, including hypokalemia and hyponatremia. meded101.comdrugs.com The interaction is considered pharmacodynamic, as the two drug classes have additive effects on electrolyte and water excretion. drugs.com
Conversely, interactions can also be antagonistic in certain respects. For instance, loop diuretics and thiazides can have opposing effects on renal blood flow and glomerular filtration rate, which can complicate the net effect of their combined use. journals.co.za
The interaction with potassium-sparing diuretics, such as Amiloride, is often intentional to counteract the potassium-losing (kaliuretic) effect of this compound. drugbank.com Thiazides increase potassium excretion, which can lead to hypokalemia. meded101.com By co-administering a potassium-sparing diuretic, which inhibits potassium secretion in the collecting duct, the net effect on potassium balance can be mitigated.
| Interacting Diuretic Class | Example Agent | Nature of Interaction with this compound | Mechanistic Rationale | Reference |
|---|---|---|---|---|
| Loop Diuretics | Furosemide | Synergistic/Additive | Sequential blockade of sodium reabsorption in the nephron, leading to enhanced diuresis and natriuresis. | meded101.comdrugs.com |
| Potassium-Sparing Diuretics | Amiloride | Synergistic (diuresis), Antagonistic (potassium balance) | Additive diuretic effect while counteracting the kaliuretic effect of this compound to reduce the risk of hypokalemia. | drugbank.com |
Mechanistic Studies of Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The interaction between this compound and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is well-documented and clinically significant. NSAIDs can antagonize the diuretic and antihypertensive effects of thiazide diuretics, including this compound. nih.govnih.govnih.gov This interaction is primarily pharmacodynamic, stemming from the inhibition of prostaglandin (B15479496) synthesis by NSAIDs. nih.govnih.gov
A study conducted in healthy volunteers specifically investigating the interaction between this compound and the NSAID Indomethacin (B1671933) provided direct evidence for this mechanism. nih.gov In the study, this compound alone significantly increased the urinary excretion of sodium, chloride, and prostaglandin E2 (PGE2). nih.gov When Indomethacin was co-administered, it suppressed the urinary excretion of PGE2 and markedly blunted the increase in sodium and chloride excretion induced by this compound. nih.gov This demonstrates that the diuretic action of this compound is at least partially dependent on the synthesis of renal prostaglandins (B1171923). The mechanism involves Indomethacin increasing sodium and chloride reabsorption in the diluting segments of the nephron, thereby directly opposing the action of this compound. nih.gov
| Parameter | Effect of this compound Alone | Effect of this compound + Indomethacin | Reference |
|---|---|---|---|
| Urinary Sodium Excretion | Significant Increase | Effect of this compound is markedly decreased. | nih.gov |
| Urinary Chloride Excretion | Significant Increase | Effect of this compound is markedly decreased. | nih.gov |
| Urinary Prostaglandin E2 (PGE2) Excretion | Increased | Suppressed | nih.gov |
| Distal Fractional Chloride Absorption | Decreased | Increased (counteracting this compound's effect) | nih.gov |
Renal prostaglandins, particularly PGE2 and PGI2, play a crucial role in maintaining renal blood flow and modulating salt and water transport. semanticscholar.org They act as local vasodilators within the kidney. semanticscholar.org Research indicates that this compound's diuretic effect is associated with an increase in urinary PGE2 excretion. nih.gov NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are essential for prostaglandin synthesis. semanticscholar.org By inhibiting renal COX enzymes, NSAIDs reduce the production of these vasodilatory prostaglandins. nih.gov This leads to reduced renal blood flow and an increase in sodium and water retention, which directly counteracts the therapeutic goals of diuretic therapy. nih.govsemanticscholar.org The study on this compound and Indomethacin confirmed that Indomethacin's ability to blunt the diuretic response is linked to its suppression of prostaglandin synthesis. nih.gov
The renin-angiotensin-aldosterone system (RAAS) is a key regulator of blood pressure and fluid balance. nih.govclinpgx.org Diuretic therapy with agents like this compound typically stimulates the RAAS. The resulting volume depletion and reduced sodium delivery to the macula densa lead to an increase in renin release from the juxtaglomerular cells of the kidney. nih.govoup.comahajournals.orgnih.gov This compensatory rise in renin can lead to increased angiotensin II levels, which promotes vasoconstriction and can limit the antihypertensive efficacy of the diuretic. ahajournals.org
NSAIDs can interfere with this pathway. By causing sodium and water retention, NSAIDs can reduce the stimulus for renin release that is normally triggered by diuretics. nih.gov Furthermore, prostaglandins are known to stimulate renin release, so the inhibition of prostaglandin synthesis by NSAIDs can also directly suppress plasma renin activity. nih.govnih.gov Therefore, the co-administration of an NSAID with this compound involves opposing effects on the renin release pathway: this compound stimulates renin release, while the NSAID works to suppress it. This complex interaction can attenuate both the diuretic's primary effect and its secondary compensatory renin response. nih.govahajournals.org
Research into Other Potential Drug Interactions and their Underlying Mechanisms
Beyond diuretics and NSAIDs, this compound is subject to other clinically important interactions, with the underlying mechanisms being primarily pharmacodynamic.
Lithium : A significant interaction occurs between thiazide diuretics and lithium. ebsco.comdrugs.com Thiazides reduce the renal clearance of lithium, which can lead to elevated serum lithium levels and an increased risk of toxicity. journals.co.zadrugs.comgoodrx.com The mechanism is linked to the diuretic-induced sodium depletion. The proximal tubules of the kidney increase their reabsorption of sodium in a compensatory manner. Because the kidney handles lithium ions in a similar way to sodium ions, the reabsorption of lithium is also increased, thus decreasing its excretion. drugs.com
Digoxin (B3395198) : The interaction with digoxin is indirect but critical. Thiazide diuretics, including this compound, increase the urinary excretion of potassium, which can lead to hypokalemia (low serum potassium). meded101.com Hypokalemia, in turn, sensitizes the myocardium to the effects of digoxin, increasing the risk of digoxin toxicity, which can manifest as serious cardiac arrhythmias. meded101.comjournals.co.za
Antidiabetic Agents : Thiazide diuretics can antagonize the effects of antidiabetic drugs, such as sulfonylureas. ijmdc.com The mechanism involves the ability of thiazides to induce hyperglycemia (high blood sugar). ijmdc.com This is thought to occur through several mechanisms, including impaired insulin (B600854) release and increased insulin resistance. By raising blood glucose levels, this compound can diminish the effectiveness of medications intended to lower them. ebsco.comijmdc.com
| Interacting Agent | Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Lithium | Increased risk of lithium toxicity. | Thiazide-induced sodium depletion leads to compensatory increases in proximal tubule reabsorption of both sodium and lithium, reducing lithium clearance. | journals.co.zadrugs.comgoodrx.com |
| Digoxin | Increased risk of digoxin toxicity. | Thiazide-induced hypokalemia sensitizes the heart muscle to the effects of digoxin. | meded101.comjournals.co.za |
| Antidiabetic Agents (e.g., Sulfonylureas) | Decreased efficacy of antidiabetic agent. | Thiazides can cause hyperglycemia by impairing insulin sensitivity and/or release, counteracting the effect of glucose-lowering drugs. | ebsco.comijmdc.com |
Emerging Research Frontiers and Future Directions for Bemetizide
Advanced Computational Modeling and Artificial Intelligence in Diuretic Research
The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize diuretic research and development. These technologies offer the potential to accelerate drug discovery, optimize therapies, and predict patient responses with greater accuracy.
In Silico Drug Design and Modeling: Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are becoming increasingly vital in drug design. mdpi.comnih.govnih.gov These methods allow researchers to simulate the interaction between a drug molecule like bemetizide and its target, the sodium-chloride cotransporter (NCC). biopharmanotes.com By understanding these interactions at a molecular level, it is possible to design novel diuretic compounds with improved efficacy and reduced side effects. While specific in silico studies on this compound are not widely published, the principles are directly applicable to the refinement of existing thiazide-like diuretics and the discovery of new ones.
AI in Predicting Drug Response and Resistance: A significant challenge in diuretic therapy is the development of resistance. nih.gov Second-generation AI systems are being explored to overcome this by introducing variability into treatment regimens, which may counteract the compensatory mechanisms that lead to decreased drug effectiveness. nih.govresearchgate.net A recent proof-of-concept clinical trial demonstrated that an AI-guided personalized regimen for diuretics improved the response in patients with congestive heart failure who had developed resistance. nih.govresearchgate.net Such AI-driven approaches could be adapted for this compound to personalize treatment and maintain its efficacy over the long term.
Accelerating Drug Development: AI algorithms can analyze vast datasets to identify new therapeutic targets and predict the properties of potential drug candidates, significantly shortening the traditional drug development timeline. nih.gov This acceleration of the hit-to-lead process and optimization of molecular structures for enhanced potency and selectivity is a key area where AI can impact the future of diuretic development. nih.gov
Table 1: Applications of AI and Computational Modeling in Diuretic Research
| Research Area | Application | Potential Impact on this compound |
| Drug Discovery | In silico screening of compound libraries against the NCC target. | Identification of novel thiazide-like diuretics with improved properties. |
| Lead Optimization | QSAR and molecular dynamics simulations to refine chemical structures. | Enhancement of this compound's binding affinity and selectivity. |
| Personalized Medicine | AI algorithms to predict individual patient response to diuretics. | Optimization of this compound dosing and prevention of resistance. |
| Diuretic Resistance | AI-guided dynamic dosing regimens. | Overcoming compensatory mechanisms and maintaining therapeutic efficacy. nih.govresearchgate.net |
Development of Predictive Preclinical Models for Translational Research
The translation of basic scientific discoveries into clinical applications is a critical step in drug development. The development of more predictive preclinical models is essential for improving the success rate of this transition for diuretics like this compound.
Human-Relevant Animal Models: While traditional animal models have been useful, there is a growing emphasis on developing models that more accurately reflect human physiology and disease. For diuretics, this includes the use of genetic models that mimic human hypertensive states or specific renal transporter dysfunctions.
Organoids and "Kidney-on-a-Chip" Technology: A significant leap forward in preclinical modeling is the development of three-dimensional (3D) organoids and microphysiological systems, often referred to as "organ-on-a-chip" technology. These systems can recapitulate the structure and function of the human kidney, including specific segments of the nephron where diuretics like this compound act. biopharmanotes.com They offer a platform for studying drug efficacy, transport, and toxicity in a human-relevant context, reducing the reliance on animal models and providing more accurate predictions of clinical outcomes.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Advanced PK/PD models are crucial for understanding the relationship between drug concentration and its effect. For this compound, studies comparing its pharmacokinetics and pharmacodynamics with other thiazides, such as hydrochlorothiazide, have shown qualitatively similar diuretic effects, though with differences in maximal efficacy at higher doses. nih.gov More sophisticated preclinical models can help to further elucidate these differences and predict the clinical implications.
Systems Pharmacology Approaches for Comprehensive Understanding
Systems pharmacology represents a holistic approach to understanding how drugs affect the body by integrating data from multiple biological scales, from molecular interactions to physiological outcomes. researchgate.netnih.gov
Network-Based Drug-Target Analysis: Instead of focusing on a single drug target, systems pharmacology examines the complex network of interactions that a drug like this compound can have within a cell and the organism. This approach can help to identify not only the primary mechanism of action but also off-target effects and potential new therapeutic applications.
Integrating Multi-Omics Data: A core component of systems pharmacology is the integration of various "omics" datasets (genomics, proteomics, metabolomics) to build comprehensive models of drug action. researchgate.net By analyzing how this compound perturbs these molecular networks, researchers can gain a deeper understanding of its effects on blood pressure regulation and potential side effects.
Predictive Modeling of Drug Efficacy and Safety: Ultimately, the goal of systems pharmacology is to create predictive models that can forecast a drug's efficacy and safety profile in different patient populations. This can help to de-risk the drug development process and pave the way for more personalized therapeutic strategies for diuretics like this compound.
Integration of Novel Omics Technologies in Mechanistic Studies
The application of omics technologies is providing unprecedented insights into the mechanisms of diuretic action and the variability in patient responses.
Genomics and Pharmacogenomics: Genetic variations can significantly influence how an individual responds to a drug. Genome-wide association studies (GWAS) have begun to identify genetic variants that are associated with the blood pressure response to thiazide diuretics. nih.gov While much of this research has focused on hydrochlorothiazide, the findings are likely relevant to this compound due to their similar mechanisms of action. biopharmanotes.comnih.gov Identifying these genetic markers could lead to the development of diagnostic tests to predict which patients are most likely to benefit from this compound therapy.
Proteomics: Proteomics, the large-scale study of proteins, can be used to identify the molecular targets of drugs and understand their downstream effects. researchgate.netyoutube.com Quantitative chemical proteomics can profile the interaction of small molecules with hundreds of proteins simultaneously. researchgate.net This approach could be used to confirm the primary target of this compound (the NCC) and to uncover other potential protein interactions that may contribute to its therapeutic effects or side effects. biopharmanotes.com Proteomic analysis of urine has also been used to study the effects of diuretics on the urinary proteome, which may provide clues to their mechanisms of action. nih.gov
Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems. nih.gov Studies in this area have identified metabolic profiles associated with hypertension and the response to thiazide diuretics. nih.gov By analyzing changes in the metabolome following this compound administration, researchers can gain insights into the metabolic pathways affected by the drug and identify biomarkers that predict therapeutic response.
Table 2: Omics Technologies in this compound Research
| Omics Technology | Research Focus | Potential Application for this compound |
| Genomics | Identifying genetic variants influencing drug response. nih.gov | Personalized medicine: selecting patients likely to respond well to this compound. |
| Proteomics | Characterizing drug-protein interactions and downstream signaling. researchgate.netyoutube.com | Confirming the mechanism of action and identifying off-target effects. |
| Metabolomics | Analyzing changes in metabolic pathways. nih.gov | Discovering biomarkers of efficacy and understanding metabolic side effects. |
Identifying Novel Therapeutic Applications Based on Mechanism Research
A deeper understanding of the molecular mechanisms of this compound could unlock new therapeutic applications beyond its current use in hypertension and edema. droracle.ai
Targeting Related Ion Transporters: Research into novel diuretic targets has identified several other renal ion transport proteins and their regulators as potential therapeutic targets. nih.gov These include potassium channels (e.g., ROMK, Kir4.1/5.1), chloride channels (ClC-Ka/b), and urea (B33335) transporters. nih.gov While this compound's primary target is the NCC, further research could explore if it has any clinically relevant effects on these other transporters. biopharmanotes.com
Repurposing for Other Conditions: The physiological effects of inhibiting the NCC could be beneficial in conditions other than hypertension and edema. For example, thiazide diuretics are known to reduce urinary calcium excretion and are sometimes used to prevent the formation of calcium-containing kidney stones. fiveable.me Further mechanistic studies on this compound could reveal other potential applications.
Modulation of Prostaglandin (B15479496) Pathways: A study on the interaction between this compound and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) found that this compound increases the urinary excretion of prostaglandin E2. nih.gov Indomethacin, a prostaglandin synthesis inhibitor, was shown to blunt the renal effects of this compound. nih.gov This interaction suggests that the therapeutic effects of this compound may be partially mediated by prostaglandins (B1171923), opening up new avenues for research into its mechanism and potential therapeutic synergies or antagonisms.
Q & A
Q. What are the standard methodologies for characterizing the physicochemical properties of Bemetizide in preclinical studies?
Methodological Answer: Characterization typically involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis and X-ray crystallography may supplement these techniques for novel derivatives. Experimental protocols must adhere to reproducibility standards, with full disclosure of solvent systems, reaction conditions, and instrumentation calibration .
Q. How should researchers design dose-response studies for this compound to ensure validity in toxicological assessments?
Methodological Answer: Dose-response studies require a stratified design with control groups, incremental dosing cohorts, and endpoints aligned with pharmacokinetic/pharmacodynamic (PK/PD) modeling. Use longitudinal data collection to track acute vs. chronic effects. Confounding variables (e.g., metabolic interactions) must be controlled via isogenic animal models or in vitro assays. Reference guidelines from toxicological profiles, such as those by ATSDR, to define NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) .
Q. What are the best practices for synthesizing and validating novel this compound analogs in organic chemistry research?
Methodological Answer: Synthesis should follow established protocols for thiazide diuretics, with modifications documented in detail (e.g., reagent stoichiometry, temperature gradients). Novel compounds require full spectroscopic characterization (¹H/¹³C NMR, IR) and purity validation (≥95% by HPLC). Cross-reference synthetic routes with prior literature to avoid redundancy, and deposit raw spectral data in supplementary materials for peer review .
Advanced Research Questions
Q. How can mixed-methods research frameworks resolve contradictions in this compound efficacy data across heterogeneous patient populations?
Methodological Answer: Integrate quantitative data (e.g., randomized controlled trials) with qualitative insights (e.g., patient-reported outcomes) using a convergent parallel design. For example, employ propensity score matching to address confounding variables in observational studies, while thematic analysis of patient interviews can contextualize adherence barriers. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to harmonize conflicting results .
Q. What systematic review strategies are optimal for synthesizing fragmented evidence on this compound’s long-term renal effects?
Methodological Answer: Follow PRISMA guidelines to structure the review, with a PICO (Population, Intervention, Comparison, Outcome) framework to define inclusion criteria. Use meta-regression to address heterogeneity in study designs (e.g., cohort vs. case-control) and assess publication bias via funnel plots. Collaborate with information specialists to optimize search strings in databases like Web of Science and PubMed, filtering for high-quality observational studies and RCTs .
Q. How should researchers analyze and reconcile contradictory findings in this compound’s mechanism of action across in vitro and in vivo models?
Methodological Answer: Apply principal contradiction analysis to identify the dominant factor influencing discrepancies (e.g., bioavailability differences in vivo vs. controlled in vitro conditions). Use sensitivity analysis to weigh experimental variables (e.g., cell line selection, animal strain). Validate hypotheses via knock-in/knout models or isotopic tracing to isolate metabolic pathways. Transparently report limitations in generalizability within the discussion section .
Q. What statistical approaches are recommended for handling missing data in longitudinal this compound clinical trials?
Methodological Answer: Implement multiple imputation (MI) or maximum likelihood estimation (MLE) to address missing data, ensuring assumptions (e.g., Missing at Random, MAR) are tested. Sensitivity analyses, such as pattern-mixture models, can assess robustness. Pre-register analysis plans to mitigate bias, and document attrition rates in CONSORT flow diagrams .
Methodological & Ethical Considerations
Q. How can researchers ensure reproducibility when publishing this compound-related studies?
Methodological Answer: Provide granular experimental details in the main text (e.g., solvent purity, instrument settings) and deposit raw datasets, code, and spectral files in open-access repositories (e.g., Zenodo). Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials, including step-by-step synthesis protocols and validation metrics .
Q. What ethical frameworks apply when designing this compound studies involving human subjects?
Methodological Answer: Align with Declaration of Helsinki principles for informed consent, risk-benefit analysis, and data anonymization. For vulnerable populations (e.g., hypertensive patients), establish independent data safety monitoring boards (DSMBs). Pre-register trials on ClinicalTrials.gov to ensure transparency .
Data Presentation & Peer Review
Q. How should large-scale omics datasets (e.g., proteomic, metabolomic) related to this compound be presented in manuscripts?
Methodological Answer: Summarize key findings in concise tables or heatmaps within the main text, and deposit raw data in FAIR (Findable, Accessible, Interoperable, Reusable)-compliant repositories. Use platforms like MetaboLights for metabolomic data. In the methods section, detail preprocessing steps (e.g., normalization, false discovery rate correction) and software tools (e.g., MaxQuant, XCMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
